molecular formula C9H9NO5 B2663523 Methyl 2-hydroxy-2-(4-nitrophenyl)acetate CAS No. 13305-09-4

Methyl 2-hydroxy-2-(4-nitrophenyl)acetate

Cat. No. B2663523
CAS RN: 13305-09-4
M. Wt: 211.173
InChI Key: DBINCHWBEBHLEN-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-2-(4-nitrophenyl)acetate” is a chemical compound with the molecular formula C9H9NO5 . It is also known by its IUPAC name, methyl hydroxy (4-nitrophenyl)acetate .


Molecular Structure Analysis

The molecular structure of “Methyl 2-hydroxy-2-(4-nitrophenyl)acetate” consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms . The InChI key for this compound is DBINCHWBEBHLEN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-2-(4-nitrophenyl)acetate” is a solid at room temperature . It has a molecular weight of 211.17 . The predicted density is 1.386±0.06 g/cm3 , and the melting point is 87-88°C . The predicted boiling point is 369.3±32.0 °C .

Scientific Research Applications

Electrochemical Reduction Applications

Methyl 2-hydroxy-2-(4-nitrophenyl)acetate has been studied for its role in the electrochemical reduction of o-nitrophenylthioacetic derivatives. This process is significant for the electrosynthesis of compounds like 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one, showcasing the compound's relevance in synthetic chemistry and electrochemical applications (Sicker et al., 1995).

Chromogenic Substrate for Esterases

In biochemical research, derivatives of Methyl 2-hydroxy-2-(4-nitrophenyl)acetate, such as p-nitrophenyl acetate, have been used as substrates for detecting esterase activity. This includes its application in assays for prodrug activation in human cells. The development of stable chromogenic substrates using derivatives of this compound enhances the utility in various biochemical assays (Levine et al., 2008).

Role in Organic Synthesis

This compound has been utilized in organic synthesis processes. For example, it plays a role in the synthesis of specific hemiacetals and analogues of allelochemicals found in certain plant families, which can be significant in the field of agricultural chemistry (Sicker et al., 1994). Additionally, it has been used as a protective group in carbohydrate chemistry, showcasing its utility in complex organic synthesis (Daragics & Fügedi, 2010).

Chemosensor Applications

In the field of analytical chemistry, derivatives of Methyl 2-hydroxy-2-(4-nitrophenyl)acetate have been used in the development of colorimetric sensors for specific anions. This is particularly relevant in the detection of environmental and biological analytes (Suryanti et al., 2020).

Safety And Hazards

“Methyl 2-hydroxy-2-(4-nitrophenyl)acetate” is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

methyl 2-hydroxy-2-(4-nitrophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-9(12)8(11)6-2-4-7(5-3-6)10(13)14/h2-5,8,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBINCHWBEBHLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-2-(4-nitrophenyl)acetate

Citations

For This Compound
1
Citations
X Guo, Y Chen, CT Seto - Bioorganic & medicinal chemistry, 2018 - Elsevier
Parasites have developed a variety of strategies for invading hosts and escaping their immune response. A common mechanism by which parasites escape nitric oxide (NO) toxicity is …
Number of citations: 8 www.sciencedirect.com

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